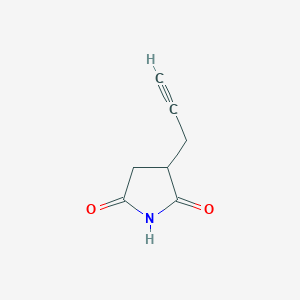

3-Prop-2-ynylpyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

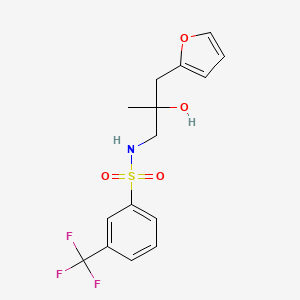

3-Prop-2-ynylpyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is characterized by a five-membered pyrrolidine ring .

Synthesis Analysis

The synthesis of 3-Prop-2-ynylpyrrolidine-2,5-dione derivatives involves the modification of known reversible inhibitors of P450 aromatase . The analogues prepared were 3-substituted 3- (prop-2-enyl) or 3- (prop-2-ynyl) pyrrolidine-2,5-diones and their N -alkyl derivatives .Molecular Structure Analysis

In the molecular structure of pyrrolidine-2,5-dione, the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .Applications De Recherche Scientifique

Anticonvulsant and Antinociceptive Activity

3-Prop-2-ynylpyrrolidine-2,5-dione derivatives have been studied for their potential as anticonvulsant and antinociceptive agents . These compounds have shown promising results in animal models of epilepsy and pain, indicating their potential use in treating these conditions .

Aromatase Inhibition

Derivatives of 3-Prop-2-ynylpyrrolidine-2,5-dione have been evaluated as potential aromatase inhibitors . Aromatase is an enzyme involved in estrogen production, and its inhibition is a key target in the treatment of hormone-sensitive breast cancers .

Carbonic Anhydrase Inhibition

The pyrrolidine-2,5-dione scaffold has been utilized to create inhibitors for human carbonic anhydrase isoenzymes. These enzymes are physiologically relevant and are involved in various biological processes, including respiration and the regulation of pH in tissues .

Mercury Ion Detection

A derivative of 3-Prop-2-ynylpyrrolidine-2,5-dione has been used as a colorimetric chemosensor for the detection of mercury ions. This application is crucial for environmental monitoring and the prevention of mercury poisoning .

Synthesis of Isoxazole Derivatives

3-Prop-2-ynylpyrrolidine-2,5-dione has been involved in the synthesis of isoxazole derivatives. These compounds have various biological activities and are significant in medicinal chemistry for drug development .

Biological Evaluation for Various Activities

The core structure of 3-Prop-2-ynylpyrrolidine-2,5-dione has been the basis for synthesizing new compounds with potential biological activities. These activities include but are not limited to anticonvulsant, antinociceptive, and enzyme inhibition, which are essential for drug discovery and development .

Mécanisme D'action

Target of Action

The primary target of 3-Prop-2-ynylpyrrolidine-2,5-dione is the P450 aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

3-Prop-2-ynylpyrrolidine-2,5-dione acts as a reversible inhibitor of the P450 aromatase enzyme .

Biochemical Pathways

The inhibition of the P450 aromatase enzyme by 3-Prop-2-ynylpyrrolidine-2,5-dione affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that rely on these hormones.

Result of Action

The inhibition of the P450 aromatase enzyme by 3-Prop-2-ynylpyrrolidine-2,5-dione can lead to a decrease in the production of estrogens . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected.

Action Environment

The action, efficacy, and stability of 3-Prop-2-ynylpyrrolidine-2,5-dione can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

3-prop-2-ynylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-3-5-4-6(9)8-7(5)10/h1,5H,3-4H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROOFLIFWTVIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prop-2-ynylpyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)

![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)

![2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862650.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)

![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)

![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)